8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly in the development of drugs for various diseases . The structure of this compound consists of a fused bicyclic ring system, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-a]pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with the metabolic processes of the pathogens .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar ring structure.
2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid: A closely related compound with slight structural differences.
Uniqueness: 8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its enhanced activity against drug-resistant strains of tuberculosis makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
8-ethylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-4-3-5-12-8(10(13)14)6-11-9(7)12/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
KRBNKRXBDDGQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CN2C1=NC=C2C(=O)O |
Origin of Product |
United States |
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